![molecular formula C14H17NO5 B1437217 (NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine CAS No. 63598-32-3](/img/structure/B1437217.png)
(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine
Overview
Description
(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine is a useful research compound. Its molecular formula is C14H17NO5 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
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Biological Activity
(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine (CAS No. 63598-32-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C14H17NO5
- Molecular Weight : 279.29 g/mol
- Appearance : Powder or liquid
- Purity : 97% .
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives similar to (NZ)-N-hydroxylamine exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Study Findings : Compounds with similar structural features were screened against bacterial strains and showed mild to moderate activity. The presence of specific functional groups was crucial for enhancing antimicrobial properties .
Compound Type | Activity Level | Target Organisms |
---|---|---|
Hydroxylamine Derivatives | Mild to Moderate | Gram-positive and Gram-negative bacteria |
The mechanism by which (NZ)-N-hydroxylamine exerts its biological effects may involve the inhibition of key enzymatic pathways in microbial cells. The hydroxylamine group is known to interact with electron-rich centers in biomolecules, potentially leading to disruption of cellular functions.
Case Studies
- Antimicrobial Screening : In a study conducted by researchers at [source], various hydroxylamine derivatives were synthesized and tested against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the molecular structure significantly influenced antibacterial potency.
- Pharmacological Evaluation : Another research effort highlighted the synthesis of analogs related to (NZ)-N-hydroxylamine and their evaluation for anti-inflammatory properties. These studies revealed that certain modifications could enhance therapeutic efficacy while minimizing toxicity .
Properties
IUPAC Name |
(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-17-12-7-10(15-16)13-11(19-12)8-18-14(20-13)9-5-3-2-4-6-9/h2-6,11-14,16H,7-8H2,1H3/b15-10-/t11-,12-,13-,14?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPSUEFQWUNIMY-PHWGIBQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=NO)C2C(O1)COC(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C/C(=N/O)/[C@H]2[C@@H](O1)COC(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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